1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
Brand Name: Vulcanchem
CAS No.: 144-15-0
VCID: VC21026161
InChI: InChI=1S/C32H58O8/c1-8-14-17-26(11-4)22-37-29(34)20-32(40-25(7)33,31(36)39-24-28(13-6)19-16-10-3)21-30(35)38-23-27(12-5)18-15-9-2/h26-28H,8-24H2,1-7H3
SMILES: CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C
Molecular Formula: C32H58O8
Molecular Weight: 570.8 g/mol

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester

CAS No.: 144-15-0

Cat. No.: VC21026161

Molecular Formula: C32H58O8

Molecular Weight: 570.8 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester - 144-15-0

Specification

CAS No. 144-15-0
Molecular Formula C32H58O8
Molecular Weight 570.8 g/mol
IUPAC Name tris(2-ethylhexyl) 2-acetyloxypropane-1,2,3-tricarboxylate
Standard InChI InChI=1S/C32H58O8/c1-8-14-17-26(11-4)22-37-29(34)20-32(40-25(7)33,31(36)39-24-28(13-6)19-16-10-3)21-30(35)38-23-27(12-5)18-15-9-2/h26-28H,8-24H2,1-7H3
Standard InChI Key FRDNONBEXWDRDM-UHFFFAOYSA-N
SMILES CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C
Canonical SMILES CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator